molecular formula C17H15N3O3S2 B6519562 3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896365-49-4

3-(ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B6519562
CAS No.: 896365-49-4
M. Wt: 373.5 g/mol
InChI Key: ACFIUDFOVCBYDS-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole core substituted at position 4 with a pyridin-4-yl group and at position 2 with a benzamide moiety. The benzene ring of the benzamide is further modified with an ethanesulfonyl group at position 2. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry. Its synthesis involves coupling 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(pyridin-4-yl)thiazole under standard amide bond-forming conditions .

Properties

IUPAC Name

3-ethylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-2-25(22,23)14-5-3-4-13(10-14)16(21)20-17-19-15(11-24-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIUDFOVCBYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Thiazole and Sulfonyl Groups

a) 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
  • Structure : Differs in the pyridine substitution (pyridin-2-yl vs. pyridin-4-yl).
  • Synthesis : Prepared similarly via EDCI/HOBt-mediated coupling .
  • Significance : The positional isomerism of the pyridine ring may alter binding interactions, as pyridin-2-yl groups often engage in distinct hydrogen-bonding patterns compared to pyridin-4-yl.
b) N-[4-(3-Oxo-3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-yl}Propyl)-1,3-Thiazol-2-yl]Benzamide (F5254-0161)
  • Structure : Replaces the ethanesulfonyl group with a trifluoromethylphenyl-piperazine-propionyl chain.
  • Activity : Demonstrated a glide score of −6.41 in docking studies with CIITA-I, suggesting strong binding via hydrogen bonds (GLY423, ARG615) .
  • Comparison : The trifluoromethyl and piperazine groups enhance lipophilicity and receptor affinity compared to the ethanesulfonyl group in the target compound.
c) 2-Methyl-5-(Morpholine-4-Sulfonyl)-N-[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Benzamide
  • Structure : Substitutes ethanesulfonyl with a morpholine-sulfonyl group.
  • Properties : Higher molecular weight (C14H23ClN2O, MW 270.81) and purity (95%) compared to the target compound .

Analogues with Modified Benzamide or Thiazole Moieties

a) N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
  • Structure: Replaces pyridin-4-yl with 4-methylphenyl and ethanesulfonyl with phenoxy.
  • Activity: Reported 129.23% efficacy in plant growth modulation (p<0.05), highlighting the role of phenoxy groups in bioactivity .
b) N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Pyridin-4-yl)Benzamide Hydrochloride (6b)
  • Structure : Lacks the thiazole core but retains the pyridin-4-yl-benzamide motif.
  • Properties : Melting point 218–220°C and 99.2% purity, suggesting superior crystallinity compared to the target compound .
c) EMAC2060 and EMAC2061
  • Structure : Hydrazine-linked benzamide-thiazole derivatives with methoxy and dichlorophenyl groups.
  • Synthesis : Lower reaction yields (<80%) compared to the target compound’s synthesis .

Binding Affinity and Docking Studies

Compound Target Protein Glide Score Key Interactions Reference
ZINC5154833 CIITA-I −6.591 Hydrogen bonds (GLY423, SER710)
F5254-0161 CIITA-I −6.41 Hydrogen bonds (GLY423, ARG615)
3-(Ethanesulfonyl)-N-[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Benzamide N/A N/A Hypothesized interactions with kinase domains

Analysis : While the target compound lacks direct docking data, its ethanesulfonyl group may mimic sulfonamide-containing inhibitors (e.g., F5254-0161) in targeting ATP-binding pockets.

Physicochemical Properties

Compound Melting Point (°C) Purity (%) Molecular Weight Reference
Target Compound Not reported Not reported 401.45 (C18H16N3O3S2)
N-(4-(2-Aminocyclopropyl)Phenyl)-3-(Pyridin-4-yl)Benzamide (6b) 218–220 99.2 369.85
2-Methyl-5-(Morpholine-4-Sulfonyl)-N-[4-(Pyridin-4-yl)-1,3-Thiazol-2-yl]Benzamide Not reported 95 270.81

Analysis : The target compound’s molecular weight and hydrophobicity (logP ~3.5 predicted) position it within the drug-like chemical space, though experimental data on solubility and stability are needed.

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